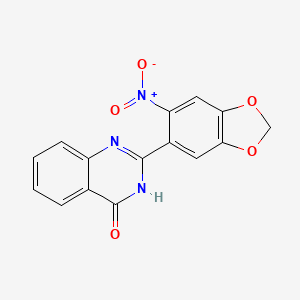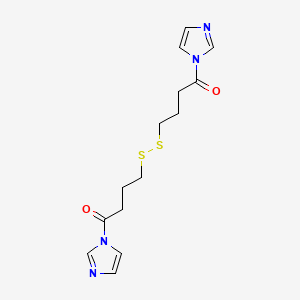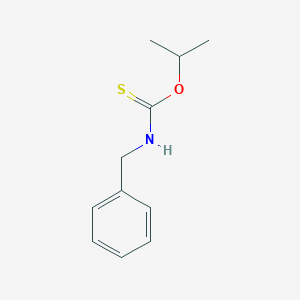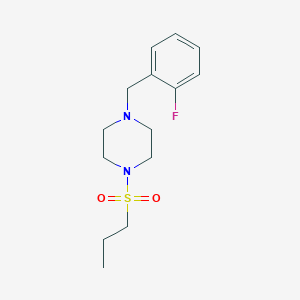![molecular formula C24H29N3O3 B12499736 ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)
ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazin-1-carboxylat ist eine komplexe organische Verbindung, die einen Piperazinring, eine Benzoylgruppe und eine Dihydroisochinolin-Einheit enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazin-1-carboxylat umfasst typischerweise mehrere Schritte.Die Reaktionsbedingungen beinhalten oft milde Temperaturen und die Verwendung von Lösungsmitteln wie Ethylacetat .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die allgemeinen Prinzipien der organischen Synthese, wie z. B. die Verwendung skalierbarer Reaktionsbedingungen und kostengünstiger Reagenzien, würden gelten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-4-[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Dihydroisochinolin-Einheit kann oxidiert werden, um Isochinolinderivate zu bilden.
Reduktion: Die Benzoylgruppe kann unter geeigneten Bedingungen zu einer Benzylgruppe reduziert werden.
Substitution: Der Piperazinring kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden oft verwendet.
Substitution: Nukleophile wie Amine und Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So würde die Oxidation der Dihydroisochinolin-Einheit Isochinolinderivate ergeben .
Wissenschaftliche Forschungsanwendungen
Ethyl-4-[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Es wird in Studien verwendet, die sich mit Enzyminhibition und Rezeptorbindung befassen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Es kann bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Dihydroisochinolin-Einheit kann an Enzymaktivitätszentren binden und deren Aktivität hemmen. Der Piperazinring kann mit Rezeptoren interagieren und deren Funktion modulieren. Diese Interaktionen können zu verschiedenen biologischen Wirkungen führen, wie z. B. entzündungshemmenden und krebshemmenden Aktivitäten .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety would yield isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can bind to enzyme active sites, inhibiting their activity. The piperazine ring may interact with receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dihydroisochinolinderivate: Diese Verbindungen teilen sich die Dihydroisochinolin-Einheit und zeigen ähnliche biologische Aktivitäten.
Piperazinderivate: Verbindungen mit einem Piperazinring werden häufig in der pharmazeutischen Chemie für ihre pharmakologischen Eigenschaften eingesetzt.
Einzigartigkeit
Ethyl-4-[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazin-1-carboxylat ist einzigartig aufgrund der Kombination seiner strukturellen Merkmale, die ihm spezifische biologische Aktivitäten verleihen. Das Vorhandensein sowohl der Dihydroisochinolin- als auch der Piperazin-Einheit ermöglicht vielfältige Interaktionen mit biologischen Zielstrukturen, wodurch es zu einer wertvollen Verbindung in der Wirkstoffforschung wird .
Eigenschaften
Molekularformel |
C24H29N3O3 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N3O3/c1-2-30-24(29)27-15-13-26(14-16-27)23(28)21-9-7-19(8-10-21)17-25-12-11-20-5-3-4-6-22(20)18-25/h3-10H,2,11-18H2,1H3 |
InChI-Schlüssel |
KFKSNAFAOIGHOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one](/img/structure/B12499661.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)
![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)

![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)




![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
